4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Overview
Description
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of pyrrolopyridine, characterized by the presence of a methoxy group at the 4-position and an aldehyde group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methoxy-2-nitropyridine, reduction and subsequent cyclization can yield the desired pyrrolopyridine structure. The reaction conditions often involve the use of reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction step, followed by cyclization using acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases and signaling pathways.
Mechanism of Action
The biological activity of 4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily attributed to its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, disrupting key signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), leading to reduced tumor cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group, resulting in different reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Substitution of the methoxy group with a chlorine atom alters its chemical properties and biological activity.
Uniqueness
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry .
Properties
CAS No. |
1190314-48-7 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-3-10-9-8(7)6(5-12)4-11-9/h2-5H,1H3,(H,10,11) |
InChI Key |
GLFKFDQZTQWFIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)C=O |
Origin of Product |
United States |
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